
8-Aminoquinolin-5-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminoquinolin-5-ol dihydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its biological activity, particularly in the context of cancer research and treatment. The compound's relevance stems from its role in the ubiquitin-proteasome system (UPS), which is crucial for cell proliferation and programmed cell death. Abnormalities in the UPS are linked to various pathological conditions, including cancer, where proteasome over-activity is observed. As such, derivatives of 8-hydroxyquinoline, including amino- and chloro-substituted variants, have been investigated for their potential as anticancer agents due to their ability to inhibit proteasome activity and induce apoptosis in cancer cells .
Synthesis Analysis
The synthesis of 8-aminoquinolin-5-ol dihydrochloride and related compounds is not explicitly detailed in the provided papers. However, the literature suggests that these compounds can be synthesized through various chemical reactions, often involving the substitution of different functional groups on the quinoline ring. The synthesis process is critical for ensuring the purity and efficacy of the compounds for biological applications .
Molecular Structure Analysis
The molecular structure of 8-aminoquinolin-5-ol dihydrochloride is closely related to that of other 8-hydroxyquinoline derivatives. These compounds can form complexes with metals, such as copper, which can significantly affect their biological activity. For instance, copper ions have been shown to increase the activity of 8-hydroxyquinoline derivatives, although this effect was not observed with 5-amino-8-hydroxyquinoline . The molecular interactions and the ability to form complexes are essential for understanding the mechanism of action of these compounds.
Chemical Reactions Analysis
8-Aminoquinolin-5-ol dihydrochloride and similar compounds participate in various chemical reactions, particularly those involving redox processes. For example, 8-aminoquinolines have been implicated in the oxidation of hemoglobin to methemoglobin, a process that can lead to hemotoxicity. This reaction involves the transfer of an electron from the drug to oxygen, facilitating the conversion of oxygen to hydrogen peroxide and the subsequent oxidation of Fe(II) to Fe(III) . Understanding these chemical reactions is crucial for the development of safer and more effective drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-aminoquinolin-5-ol dihydrochloride are influenced by its molecular structure and the presence of functional groups. These properties determine the compound's solubility, stability, and reactivity, which are important for its biological applications. The compound's ability to form hydrogen-bonded structures, as seen in the proton-transfer compounds of 8-aminoquinoline, is indicative of its potential for forming stable complexes and interactions with biological molecules .
Wissenschaftliche Forschungsanwendungen
Antiparasitic and Antimalarial Activities
8-Aminoquinolin-5-ol dihydrochloride and its derivatives have been extensively studied for their antiparasitic and antimalarial properties. The compound, along with its analogs like primaquine and tafenoquine, has been instrumental in the treatment of latent malaria, showing promise against endemic malaria (Baird, 2019). Moreover, metal complexes of 8-aminoquinoline derivatives exhibited notable antimalarial and antimicrobial activities, particularly against Gram-negative bacteria, indicating their potential as novel antimalarial and antibacterial agents (Phopin et al., 2016).
Chemosensor Applications
The 8-aminoquinoline framework has been utilized in the development of fluorescence-enhanced chemosensors. A study highlighted the design of a novel molecule chemosensor, which demonstrated selectivity and sensitivity for detecting Mg2+, Zn2+, and Co2+ in dual-channel modes, offering potential applications in multianalyte detection (Li et al., 2014).
Bioorganic and Medicinal Chemistry
The compound's analogs have shown significant potential in bioorganic and medicinal chemistry. For instance, 5-phenoxy 8-aminoquinoline analogs were found to be potent inhibitors of monoamine oxidases (MAO), indicating their relevance in enhancing the metabolic stability of 8-aminoquinolines and suggesting their potential use as selective MAO inhibitors (Chaurasiya et al., 2012). Furthermore, compounds based on 5-(het)aryl 8-aminoquinoline amide scaffold exhibited promising antibacterial and cytotoxic activities, suggesting their applicability in developing new antibacterial and cytotoxic agents (Spandana et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 8-Aminoquinolin-5-ol dihydrochloride are not mentioned in the search results, a related compound, 5-amino-8-hydroxyquinoline, has been used to fabricate novel fibrous materials with diverse biological properties. These materials have shown potential for diverse biological applications, including antibacterial, antifungal, and anticancer activities .
Eigenschaften
IUPAC Name |
8-aminoquinolin-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDNWYQJSGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinolin-5-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

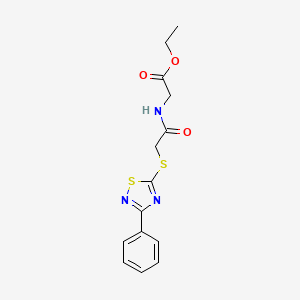
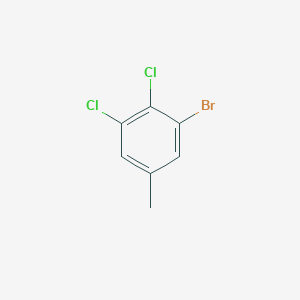
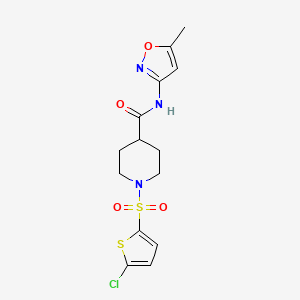
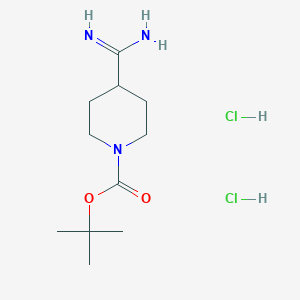
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
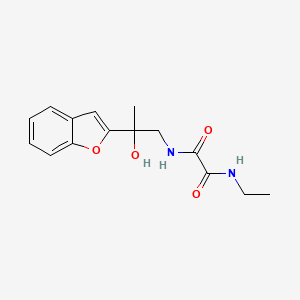

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
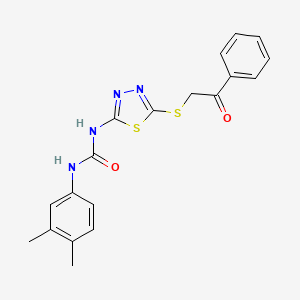
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)